Technical Guide: Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4)
Technical Guide: Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-bromobenzoate is an aromatic organic compound that serves as a key building block in synthetic chemistry.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its primary application in the development of therapeutic agents.
Chemical and Physical Properties
Methyl 3-amino-2-bromobenzoate is a liquid at room temperature, typically appearing as a clear, bright orange to amber substance.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 106896-48-4 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Physical State | Liquid | [1][2] |
| Appearance | Clear, bright orange/amber | [1] |
| Density | 1.583 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.601 | [1][2] |
| Boiling Point | 314.1±22.0 °C (Predicted) | [1] |
| Flash Point | >110°C | [1] |
| pKa | 1.39±0.10 (Predicted) | [1] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |
Synthesis
The most commonly reported method for the synthesis of Methyl 3-amino-2-bromobenzoate is the reduction of its corresponding nitro compound, Methyl 2-bromo-3-nitrobenzoate.[1][3] This reaction typically employs tin(II) chloride as the reducing agent and proceeds with high yield.[1][3]
Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate
This protocol is adapted from methodologies described in the scientific literature.[3]
Materials:
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Methyl 2-bromo-3-nitrobenzoate
-
Tin(II) chloride (SnCl₂)
-
Methanol (MeOH)
-
Water (H₂O)
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Diatomaceous earth
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Dichloromethane (DCM)
-
3N aqueous sodium hydroxide (NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1 equivalent) with tin(II) chloride (4.5 equivalents) in a mixture of methanol and water.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diatomaceous earth and dichloromethane to the flask.
-
Slowly add 3N aqueous sodium hydroxide solution with vigorous stirring to neutralize the mixture.
-
Filter the resulting suspension.
-
Separate the organic phase and wash it with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-bromobenzoate. A reported yield for this procedure is 98%.[3]
Characterization:
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¹H-NMR (d₆-DMSO) δ: 7.12 (dd, 1H, J = 8.1, 7.5 Hz), 6.93 (dd, 1H, J = 8.1, 1.6 Hz), 6.80 (dd, 1H, J = 7.4, 1.6 Hz), 5.57 (s, 2H), 3.81 (s, 3H).[3]
Note: While specific ¹³C-NMR, IR, and Mass Spectrometry data for Methyl 3-amino-2-bromobenzoate were not found in the searched literature, these analyses are standard for full characterization. The spectral data can be predicted based on the known structure and comparison with similar compounds.
Application in Drug Development: A Precursor to IDO Inhibitors
The primary application of Methyl 3-amino-2-bromobenzoate in drug development is as a crucial intermediate in the synthesis of carbazole-based compounds.[1] These carbazoles have shown significant potential as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1]
IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] In the context of cancer, tumor cells can exploit the IDO pathway to create an immunosuppressive microenvironment.[6] By catabolizing the essential amino acid tryptophan, IDO depletes local tryptophan levels and produces metabolites like kynurenine.[2][3] This has two main effects:
-
T-cell Starvation: The depletion of tryptophan inhibits the proliferation and function of effector T-cells, which are crucial for killing cancer cells.[2]
-
Immune Suppression: The accumulation of kynurenine promotes the generation and activation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.[7]
By inhibiting the IDO enzyme, the immunosuppressive tumor microenvironment can be reversed, thereby restoring the immune system's ability to recognize and attack cancer cells.[5] This makes IDO inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors.[4]
Safety and Handling
Methyl 3-amino-2-bromobenzoate is classified as an acute toxicant if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Data sourced from Sigma-Aldrich safety information.[2]
Conclusion
Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4) is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance in modern drug discovery, particularly as a precursor to potent IDO inhibitors for cancer immunotherapy, underscores its importance for researchers in medicinal chemistry and oncology. Proper handling and storage are essential to ensure its stability and the safety of laboratory personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
